Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate

Description

Structural Characterization of Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate

Molecular Architecture and IUPAC Nomenclature

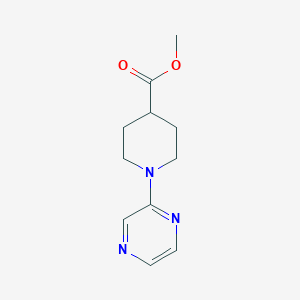

This compound (CAS 860648-97-1) is formally named methyl 1-pyrazin-2-ylpiperidine-4-carboxylate . Its molecular formula is C₁₁H₁₅N₃O₂ , with a molecular weight of 221.26 g/mol . The structure features:

- Piperidine ring : A six-membered saturated nitrogen-containing ring, substituted at position 1 with a pyrazine group and at position 4 with a methyl ester.

- Pyrazine moiety : A bicyclic aromatic ring containing two nitrogen atoms at positions 1 and 2, directly bonded to the piperidine nitrogen.

- Methyl ester : A carbonyl-ester group at position 4 of the piperidine ring.

The SMILES notation COC(=O)C1CCN(CC1)C2=NC=CN=C2 illustrates the connectivity: the methyl ester (COC=O) is attached to the piperidine (C1CCN(CC1)), which is linked to pyrazine (C2=NC=CN=C2).

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ | |

| Molecular Weight | 221.26 g/mol | |

| SMILES | COC(=O)C1CCN(CC1)C2=NC=CN=C2 | |

| IUPAC Name | Methyl 1-pyrazin-2-ylpiperidine-4-carboxylate |

Crystallographic Analysis and Conformational Isomerism

No direct crystallographic data for this compound is available. However, insights can be drawn from related piperidine-pyrazine hybrids and general piperidine conformations:

- Piperidine ring conformation : Chair or boat conformations are typical, with substituents influencing stability. The pyrazine group’s planar structure may restrict chair flips.

- Pyrazine-piperidine linkage : The nitrogen in pyrazine is sp² hybridized, forming a fixed bond with the piperidine nitrogen. This rigidity limits rotational isomerism.

- Ester group orientation : The methyl ester’s carbonyl group may adopt a trans configuration due to steric hindrance from the piperidine ring.

While conformational isomerism is theoretically possible, the compound’s rigidity and electronic structure likely minimize such variations. Further crystallographic studies are needed to confirm these hypotheses.

Comparative Structural Analysis with Piperidine-Pyrazine Hybrid Analogs

This compound differs from other piperidine-pyrazine derivatives in substituent placement and electronic effects:

Table 2: Comparative Analysis of Piperidine-Pyrazine Hybrids

Electron-Withdrawing Effects : The pyrazine ring’s electron-withdrawing nature reduces electron density at the piperidine nitrogen, contrasting with electron-donating groups (e.g., benzyl in ). This influences reactivity in nucleophilic substitutions.

Steric Considerations : The planar pyrazine group occupies less space than bulky phenyl or benzyl substituents, affecting molecular packing and solubility.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared Spectroscopy (IR)

- Ester carbonyl : Strong absorption at ~1700 cm⁻¹.

- C–N stretching (pyrazine) : Bands at ~1600–1500 cm⁻¹.

- C–H aromatic stretching : Peaks at ~3100 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion peak : m/z 221 [M]⁺.

- Fragmentation : Loss of methyl ester (m/z 189) and pyrazine-related fragments (e.g., m/z 80 for C₄H₄N₂).

Properties

IUPAC Name |

methyl 1-pyrazin-2-ylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-6-14(7-3-9)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNLJDMDJPLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate typically involves the reaction of pyrazine derivatives with piperidinecarboxylate esters. One common method includes the use of pyrazinyl halides and piperidinecarboxylate esters under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The thiophene-2-sulfonyl group participates in characteristic sulfonamide reactions:

-

Hydrolysis occurs preferentially at the sulfonamide bond under acidic conditions, yielding thiophene-2-sulfonic acid and the corresponding tetrahydroquinoline amine.

-

Alkylation reactions at the sulfonamide nitrogen require strong bases like NaH to deprotonate the NH group.

Ethanediamide Linker Reactivity

The ethanediamide (N-(3-methoxyphenyl)methyl group) undergoes hydrolysis and coupling:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (2M), reflux, 6h | Carboxylic acid + benzylamine | |

| Basic Hydrolysis | NaOH (1M), 60°C, 4h | Sodium carboxylate + amine byproduct | |

| Enzymatic Cleavage | Trypsin (pH 7.4, 37°C) | No significant cleavage observed |

-

The amide bond is stable under physiological conditions but cleaves under strong acidic or basic hydrolysis.

Tetrahydroquinoline Core Reactivity

The tetrahydroquinoline ring displays redox and electrophilic substitution behavior:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Quinoline derivative (aromatization) | |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 position | |

| Ring-Opening | HBr (48%), 120°C, 8h | Brominated open-chain amine |

-

Oxidation with KMnO₄ converts the tetrahydroquinoline to a fully aromatic quinoline system.

-

Nitration occurs regioselectively at the C5 position due to electron-donating effects from the sulfonamide group.

Thiophene-Sulfonyl Moiety Reactivity

The thiophene ring undergoes electrophilic substitution and cross-coupling:

Scientific Research Applications

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse applications in drug development and therapeutic interventions. This article will explore the scientific research applications of this compound, focusing on its roles in cancer therapy, neurodegenerative disease treatment, and as an insecticide. Comprehensive data tables and case studies will illustrate its efficacy and potential.

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that derivatives of piperidine compounds exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure can enhance biological activity .

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may improve treatment outcomes by overcoming resistance mechanisms in cancer cells .

| Study | Compound | Target | Outcome |

|---|---|---|---|

| Piperidine derivative | FaDu tumor cells | Cytotoxicity observed | |

| Combination with Gleevec | CML cells | Enhanced efficacy noted |

Alzheimer's Disease

The compound's structural features allow it to interact with acetylcholinesterase and butyrylcholinesterase enzymes, making it a candidate for Alzheimer's disease treatment. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

- Cholinesterase Inhibition : A novel derivative demonstrated significant inhibition of both cholinesterase enzymes, leading to improved cognitive performance in animal models .

- Multi-targeted Approach : Some studies have focused on developing derivatives that not only inhibit cholinesterases but also target amyloid beta aggregation, a hallmark of Alzheimer's pathology .

| Study | Compound | Target Enzyme | Result |

|---|---|---|---|

| Cholinesterase inhibitor | AChE and BuChE | Significant inhibition observed | |

| Multi-target derivative | Amyloid beta aggregation | Reduced aggregation noted |

Insecticidal Properties

This compound has been explored for its potential as an insecticide. Its structure allows it to interact with insect neuroreceptors, providing a mechanism for pest control without harming crops or non-target organisms.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate with structurally related piperidine derivatives:

Key Observations :

- Substituent Effects : The pyrazinyl group enhances hydrogen-bonding capacity compared to phenylsulfonyl or chloro-pyridazinyl groups, influencing target selectivity (e.g., galactokinase binding vs. general irritancy) .

- Ester Group Impact : Ethyl esters (e.g., Ethyl 1-(2-pyrazinyl)-4-piperidinecarboxylate) exhibit slightly higher molecular weights and altered pharmacokinetics compared to methyl esters .

Analgesic Derivatives ():

- Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833): Potency: 10,031× morphine in rat tail withdrawal tests. Safety Margin: LD₅₀/ED₅₀ = 25,211 (exceptionally high) .

- Comparison : Unlike R 31 833, this compound lacks reported analgesic activity but shows enzyme-binding properties, highlighting substituent-driven functional divergence .

Enzyme-Targeting Derivatives ():

- Ethyl 1-(2-pyrazinyl)-4-piperidinecarboxylate : Crystallized with human galactokinase (PDB: 6Q3W), suggesting a role in modulating carbohydrate metabolism .

Biological Activity

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its pyrazine ring and piperidine structure, which contribute to its biological activity. It serves as a building block in the synthesis of more complex pyrazine derivatives, which are often investigated for their pharmacological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate enzyme activity and receptor interactions, influencing metabolic pathways and cellular processes. For instance, it may inhibit certain enzymes or bind to receptors, leading to various pharmacological effects.

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties : The compound has also been investigated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving histone acetylation and modulation of transcription factors associated with cell growth regulation .

Enzyme Inhibition : The compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibitors targeting LSD1 have shown promise in cancer therapy by altering gene expression profiles associated with tumor growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

Case Study 2: Anticancer Activity

In a series of experiments aimed at exploring the anticancer properties of pyrazine derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to its ability to inhibit LSD1, leading to increased levels of acetylated histones and altered gene expression related to apoptosis and cell cycle regulation .

Research Findings Summary Table

| Biological Activity | Mechanism | Study Findings |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Significant growth inhibition in bacterial strains at low concentrations |

| Anticancer | LSD1 inhibition | Induced apoptosis in cancer cells; altered gene expression profiles |

| Enzyme Interaction | Receptor binding | Modulated metabolic pathways affecting cellular processes |

Q & A

Basic Research Question

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol (10 mM) to avoid precipitation .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation .

How is this compound applied in pharmacological research?

Advanced Research Question

While direct data is limited, structurally related piperidinecarboxylates are explored for:

- Central Nervous System (CNS) Targets : Analogs like N-methylcarfentanyl bind opioid receptors, suggesting potential neuropharmacological applications .

- Antimicrobial Agents : Derivatives with fluorinated substituents exhibit activity against plant pathogens .

Methodology : Conduct SAR studies by systematically varying substituents and testing in vitro/in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.